

Toxicological Profile of Iprodione in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Iprodione
Cat. No.:	B1672158

[Get Quote](#)

Introduction

Iprodione is a broad-spectrum, contact dicarboximide fungicide used globally to control a wide variety of fungal diseases on crops, ornamental plants, and turf.^{[1][2]} Its primary mode of action in target fungi is the inhibition of spore germination and the growth of fungal mycelium through the disruption of the MAP/Histidine-Kinase in osmotic signal transduction.^{[2][3]} The widespread application of **Iprodione** raises concerns about its potential impact on non-target organisms, including mammals, birds, fish, and invertebrates.^{[4][5][6]} This technical guide provides a comprehensive overview of the toxicological profile of **Iprodione** in these organisms, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms of toxicity. This document is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Acute Toxicity Profile

The acute toxicity of **Iprodione** varies significantly across different non-target species. Generally, it exhibits low acute toxicity to mammals via oral and dermal routes but is considered moderately toxic to avian and aquatic organisms.^[1]

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute toxicity values for **Iprodione** across various non-target species.

Table 2.1: Acute Toxicity of **Iprodione** in Mammalian Species

Species	Route	Value	Unit	Reference
Rat	Oral LD50	3500 - >4400	mg/kg	[1]
Rat (female)	Oral LD50	>3,129	mg/kg	[7]
Mouse	Oral LD50	4000	mg/kg	[1]
Rabbit	Oral LD50	>4400	mg/kg	[1]
Rat	Dermal LD50	>5,000	mg/kg	[7]
Rabbit	Dermal LD50	>1,000	mg/kg	[1]
Rat	Inhalation LC50 (4-hr)	>2.09	mg/L	[1][7]

Table 2.2: Acute Ecotoxicity of **Iprodione** in Avian and Aquatic Species

Species	Test Type	Value	Unit	Reference
Bobwhite Quail	Acute Oral LD50	930	mg/kg	[1]
Rainbow Trout	96-hr LC50	6.7	mg/L	[1]
Bluegill Sunfish	96-hr LC50	2.25	mg/L	[1]
Channel Catfish	96-hr LC50	3.06	ppm	[8]
Zebrafish (Danio rerio)	96-hr LC50	5.70	mg/L	[9][10]

Table 2.3: Acute Toxicity of **Iprodione** in Non-Target Invertebrates

Species	Endpoint	Observation	Reference
Honey Bee (<i>Apis mellifera</i>)	Toxicity	Generally considered nontoxic to bees on an acute basis. ^[1] However, sublethal effects on midgut cells have been observed. ^{[11][12]}	^{[1][11][12]}
Earthworm	Acute Ecotoxicity	Classified as moderately toxic.	^[13]

Chronic, Reproductive, and Developmental Toxicity

Chronic exposure to **Iprodione** has been shown to affect various organs, and it is recognized as an endocrine disruptor. The liver, kidneys, and reproductive system are identified as primary target organs in animal studies.^{[1][7][14]}

In a 1.5-year study, rats fed dietary doses of approximately 60 mg/kg/day showed no adverse effects.^[1] In dogs, a 1-year study identified a No-Observed-Adverse-Effect Level (NOAEL) of less than 0.5 mg/kg/day, with effects such as increased liver and kidney weights and decreased prostate weights occurring at higher doses.^[1]

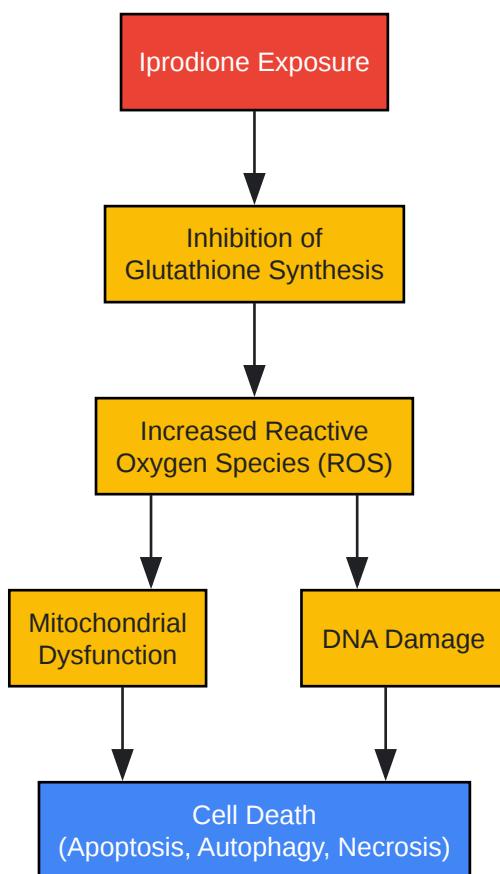
Iprodione did not affect reproductive function in a multi-generation rat study.^{[1][14]}

Developmental toxicity was not observed in the offspring of rats at doses around 5.4 mg/kg/day, but developmental toxicity was noted at a high dose of 120 mg/kg/day.^[1] A major metabolite, 3,5-dichloroaniline (3,5-DCA), is considered more toxic and persistent than the parent compound and is classified as a potential carcinogen.^{[5][9]}

Table 3.1: Chronic and Reproductive Toxicity Endpoints for **Iprodione**

Species	Duration/St udy Type	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Effects Observed at LOAEL	Reference
Dog	1-Year Dietary	<0.5	~1.5	Decreased prostate weight, changes in red blood cells.	[1]
Rat	3-Generation Reproduction	1.25	5	No reduction in fertility or fecundity observed at 5 mg/kg/day.	[1]
Rat	Development al	5.4	120	Unspecified development al toxicity.	[1]
Rabbit	Development al	2.7	6	Dose-related toxicity.	[1]

Mechanisms of Toxicity and Signaling Pathways

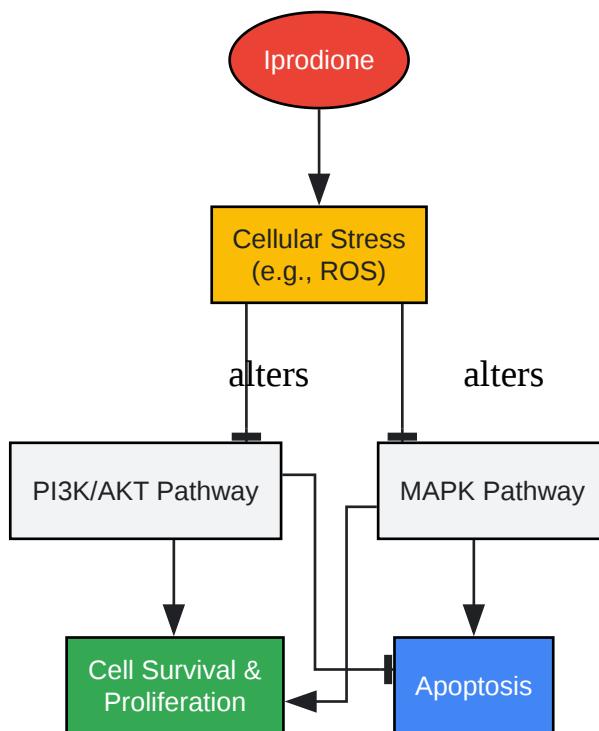

The toxicity of **Iprodione** in non-target organisms is multifaceted, involving endocrine disruption, the induction of oxidative stress, and the perturbation of critical intracellular signaling pathways.

Endocrine Disruption

Iprodione is recognized as an endocrine-disrupting chemical with anti-androgenic properties. [5][13] Studies in male rats have shown that exposure can delay sexual maturation and decrease testosterone levels.[5][14] Chronic studies have identified toxicity to male reproductive organs, including reduced epididymal spermatozoa.[14]

Cellular Mechanisms of Toxicity

A key mechanism of **Iprodione**'s toxicity is the induction of oxidative stress. In honey bee midgut cells, **Iprodione** inhibits the synthesis of glutathione, leading to an accumulation of reactive oxygen species (ROS).[11][12] This oxidative stress can trigger various forms of cell death, including apoptosis, autophagy, and necrosis.[11][12] Similar effects were observed in porcine trophectoderm and uterine luminal epithelial cells, where **Iprodione** caused mitochondrial dysfunction, excessive ROS generation, subsequent DNA damage, and apoptotic cell death.[15]



[Click to download full resolution via product page](#)

Caption: Proposed cellular toxicity pathway for **Iprodione**.

Disruption of Signaling Pathways

Studies on porcine cell lines have demonstrated that **Iprodione**-induced cell death is mediated by alterations in intracellular signal transduction, specifically the PI3K/AKT and MAPK signaling pathways.[15][16] These pathways are crucial for regulating cell survival, proliferation, and apoptosis. Disruption by **Iprodione** leads to a cytotoxic response, impairing cellular function and viability.

[Click to download full resolution via product page](#)

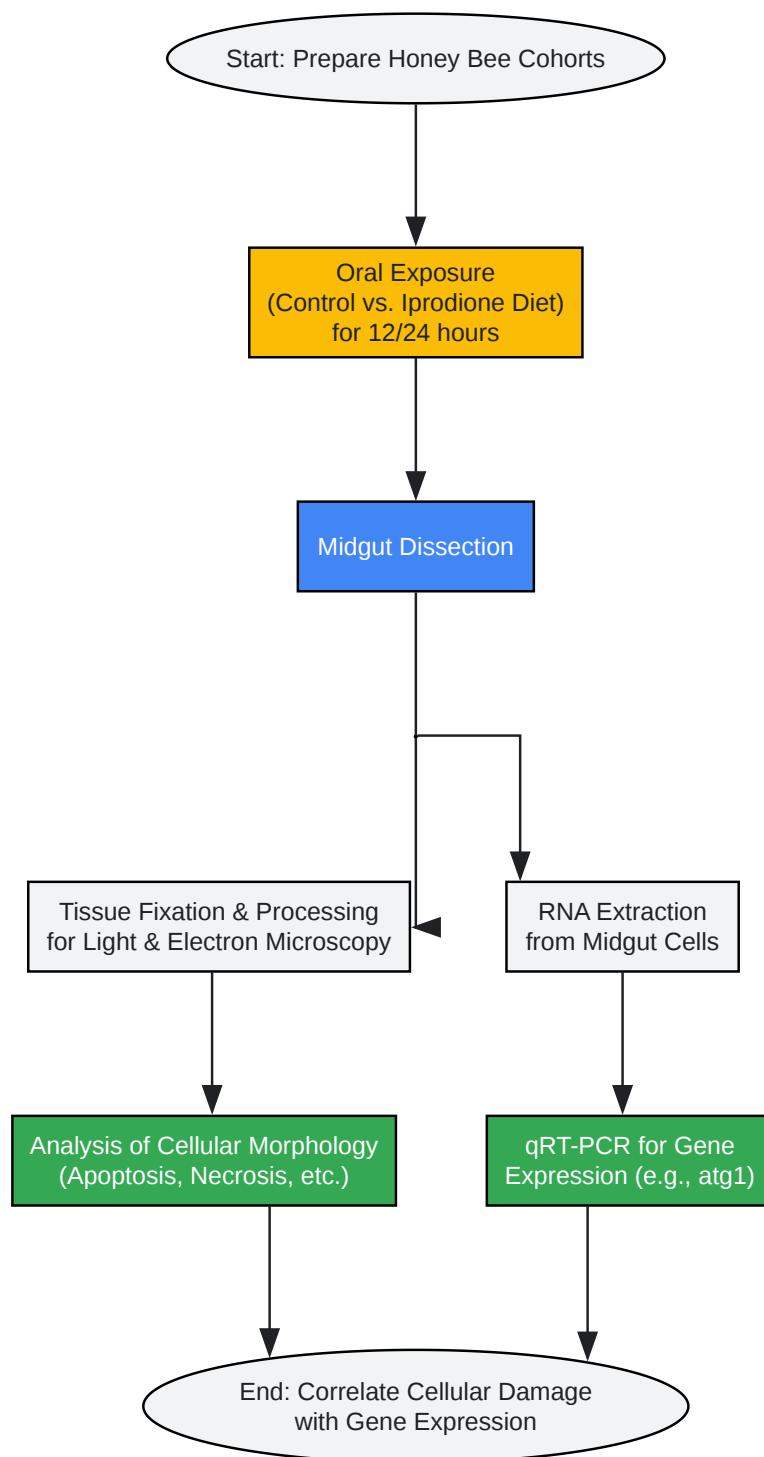
Caption: Alteration of PI3K/AKT and MAPK signaling by **Iprodione**.

Key Experimental Protocols

Standardized guidelines, such as those from the OECD, are typically followed for regulatory toxicology studies.[17] Below are summaries of methodologies used in key studies investigating **Iprodione**'s effects.

Aquatic Acute Toxicity Testing (Zebrafish)

This protocol aims to determine the median lethal concentration (LC50) of a substance in fish.


- Test Organism: Adult Zebrafish (*Danio rerio*).
- Methodology: A semi-static test method is employed.[\[10\]](#)
- Procedure:
 - Fish are acclimated to laboratory conditions.
 - Groups of fish are exposed to a range of **Iprodione** concentrations and a control (no **Iprodione**).
 - The test solutions are renewed periodically (e.g., every 24 hours) to maintain the desired concentrations.
 - Mortality is recorded at specified intervals (e.g., 24, 48, 72, and 96 hours).
 - The LC50 value, the concentration estimated to be lethal to 50% of the test population over the exposure period, is calculated using statistical methods like probit analysis.[\[10\]](#)

Honey Bee Midgut Cytotoxicity Assay

This protocol evaluates the cellular effects of a substance on the digestive tract of honey bees.

- Test Organism: Adult Honey Bee workers (*Apis mellifera*).
- Methodology: Oral exposure followed by microscopic and molecular analysis.[\[12\]](#)
- Procedure:
 - Bees are fed a diet containing a specific concentration of **Iprodione** (e.g., the manufacturer-determined LD50) for a set duration (e.g., 12 or 24 hours).[\[12\]](#)
 - After exposure, the midguts of the bees are dissected.
 - For histology, tissues are fixed, processed, and examined using light and transmission electron microscopy to identify cellular changes such as cytoplasmic vacuolization, apoptosis, and necrosis.[\[12\]](#)

- For molecular analysis, RNA is extracted from midgut cells to assess the expression levels of specific genes of interest (e.g., the autophagy-related gene *atg1*) via methods like qRT-PCR.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a honey bee midgut cytotoxicity assay.

Conclusion

The toxicological profile of **Iprodione** in non-target organisms is complex. While its acute toxicity to mammals is low, it poses a moderate risk to avian and aquatic species. Chronic exposure can lead to adverse effects on the liver, kidneys, and reproductive system, driven by its activity as an endocrine disruptor. At the cellular level, **Iprodione** induces oxidative stress through the depletion of glutathione and generation of ROS, leading to mitochondrial dysfunction, DNA damage, and cell death. These effects are mediated through the alteration of key signaling pathways, including PI3K/AKT and MAPK. A thorough understanding of these toxicological endpoints and mechanisms is crucial for conducting accurate environmental risk assessments and ensuring the safe use of this fungicide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EXTOXNET PIP - IPRODIONE [extoxnet.orst.edu]
- 2. Iprodione Introduction - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. iprodione fungicide [cnagrochem.com]
- 5. Selected Fungicides as Potential EDC Estrogenic Micropollutants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 8. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity effects of procymidone, iprodione and their metabolite of 3,5-dichloroaniline to zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]

- 12. The fungicide iprodione affects midgut cells of non-target honey bee *Apis mellifera* workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iprodione (Ref: ROP 500F) [sitem.herts.ac.uk]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Exposure to iprodione induces ROS production and mitochondrial dysfunction in porcine trophectoderm and uterine luminal epithelial cells, leading to implantation defects during early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Toxicological Profile of Iprodione in Non-Target Organisms: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672158#toxicological-profile-of-iprodione-in-non-target-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com